molecular formula C16H20N4O2S B2979792 N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034444-39-6

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2979792
CAS RN: 2034444-39-6
M. Wt: 332.42
InChI Key: HATQIRTWWZHNJN-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TPOXX or tecovirimat, is a small molecule antiviral drug that was approved by the FDA in 2018 for the treatment of smallpox. Smallpox is a highly contagious and often fatal disease caused by the variola virus. TPOXX is the first drug to be approved for the treatment of smallpox.

Scientific Research Applications

Structural Characterization in Biological Activity

Nicotinamides, including compounds like N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, are a class of compounds with a wide range of applications. They are known for their roles as antimicrobial agents and inhibitors of biological processes. Their structural modification is key to their observed activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a related compound, used X-ray crystallographic methods and NMR techniques, highlighting the importance of structural analysis in understanding their biological activity (Burnett, Johnston, & Green, 2015).

Role in Cellular Energy Metabolism and Disease Treatment

Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism impacting physiology. It influences oxidative stress and modulates pathways related to cell survival and death. Its cytoprotective properties block inflammatory cell activation and apoptosis, making it potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Interaction with Biological Enzymes

Nicotinamide also interacts with various biological enzymes. For example, it's an additive in media used for studying oxidative metabolism of substrates of hepatic microsomal mixed-function oxidase. This interaction is crucial for understanding how these compounds can modulate enzyme activities (Schenkman, Ball, & Estabrook, 1967).

Antioxidant Properties and Neuroprotection

Nicotinamide exhibits significant antioxidant properties, particularly in brain mitochondria. It inhibits oxidative damage induced by reactive oxygen species, protecting against protein oxidation and lipid peroxidation, suggesting its use as a potent antioxidant (Kamat & Devasagayam, 1999).

Inhibitory Properties and Therapeutic Applications

The compound's structure relates closely to its inhibitory properties on enzymes like soluble epoxide hydrolase. This inhibition can lead to increased circulating levels of certain acids, potentiating their pharmacological properties. The structural optimization of related arylamides offers insights into developing potent and selective inhibitors with therapeutic applications (Eldrup et al., 2009).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)22-14-4-9-23-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATQIRTWWZHNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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